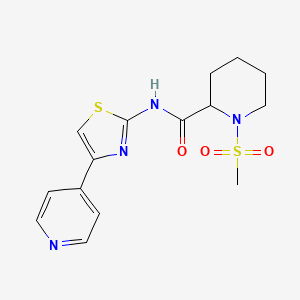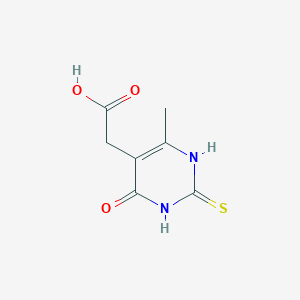
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DCACT.
科学的研究の応用
Chemical Structure and Intermolecular Interactions
The chemical structure of compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its unique intermolecular interactions. For instance, the orientation of chlorophenyl rings in relation to the thiazole ring and the formation of chains via C—H⋯O intermolecular interactions have been highlighted, indicating the potential for complex formation and stability in various applications (Saravanan et al., 2016).
Antiproliferative Potential
The antiproliferative properties of thiazol-4-yl derivatives, including those with a chlorophenyl component, have been investigated. These compounds have shown promising cytotoxic activities against human cancer cell lines, suggesting their potential in cancer research and therapy. The specific mechanisms through which these compounds induce apoptosis and inhibit cancer cell growth, such as the modulation of Bax and Bcl-2 proteins, and the inhibition of VEGFR-2 phosphorylation, have been explored, providing insights into their therapeutic applications (Toolabi et al., 2022).
Antibacterial and Antimicrobial Activities
The synthesis of novel thiazolidinone and acetidinone derivatives, which include chlorophenyl groups, has been carried out to explore their antimicrobial potential. These compounds have been screened for activity against various microorganisms, revealing moderate to good antibacterial and antimicrobial efficacy. Such studies contribute to the development of new antibacterial agents to combat resistant strains of bacteria (Mistry et al., 2009).
Synthetic Methodologies and Compound Stability
Research into the synthesis and stability of thiazol-4-yl derivatives, including the investigation of various heterocycles to improve metabolic stability, has been significant. Studies have shown that modifications in the heterocyclic components can lead to compounds with similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation, enhancing their stability and potential for further development (Stec et al., 2011).
Photovoltaic and Photodynamic Applications
The photovoltaic and photodynamic efficiency of benzothiazolinone acetamide analogs has been modeled, showing good light harvesting efficiency and the potential for use in dye-sensitized solar cells (DSSCs). Such studies not only highlight the chemical versatility of these compounds but also their application in renewable energy technologies (Mary et al., 2020).
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFFIXUISSPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)
![4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2591544.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2591547.png)



![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)



